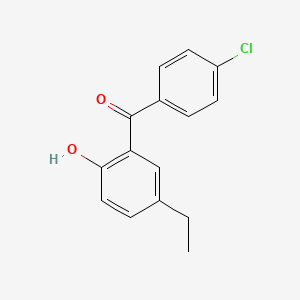
(4-Chlorophenyl)(5-ethyl-2-hydroxyphenyl)methanone
Cat. No. B8636830
Key on ui cas rn:
56394-67-3
M. Wt: 260.71 g/mol
InChI Key: XMLUJUUALYEAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04141995
Procedure details


Aluminium chloride (267 g) was added in portions over 30 minutes to a stirred solution of 4-ethylphenol (122.1 g.) and 4-chlorobenzoyl chloride (140 ml.) in dry 1,1,2,2-tetrachloroethane (800 ml.). The mixture was heated at 105° C. for 22 hours with stirring, and on cooling a mixture of ice (600 g) and concentrated hydrochloric acid was added slowly. A vigorous reaction occurred and some material was lost. The remaining material was separated, the aqueous fraction extracted twice with chloroform (200 ml.), and the combined organic layers evaporated to a dark oil which was distilled in vacuo giving two main fractions: B (17.4 g) 150°-160° C. at 0.3 mmHg; C (110.8 g) 160°-168° C. at 0.3 mmHg. The title compound was crystallised by cooling to -20° C. and recrystallised from n-hexane at 0° C. to give a yellow crystalline solid m.p. 35°-8° C.




[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[CH3:6].[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.Cl>ClC(Cl)C(Cl)Cl>[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](=[O:20])[C:9]2[CH:8]=[C:7]([CH2:5][CH3:6])[CH:12]=[CH:11][C:10]=2[OH:13])=[CH:17][CH:16]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
267 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
122.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A vigorous reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining material was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous fraction extracted twice with chloroform (200 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic layers evaporated to a dark oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving two main fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
B (17.4 g) 150°-160° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
C (110.8 g) 160°-168° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was crystallised
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to -20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from n-hexane at 0° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=C(C=CC(=C1)CC)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
